Isololiolide
Overview
Description
Isololiolide is a naturally occurring compound classified as a sesquiterpene lactone. It is a carotenoid metabolite isolated from the brown alga Cystoseira tamariscifolia
Preparation Methods
Synthetic Routes and Reaction Conditions: Isololiolide can be synthesized through various organic synthesis methods. One common approach involves the cyclization of precursor molecules under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the lactone ring.
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, primarily brown algae. The extraction process includes steps such as maceration, filtration, and purification to obtain the pure compound. Advances in biotechnological methods may also allow for the microbial production of this compound through engineered microorganisms.
Chemical Reactions Analysis
Types of Reactions: Isololiolide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions typically use hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Isololiolide exhibits cytotoxic properties, inducing apoptosis in cancer cells.
Medicine: Its cytotoxic activity makes it a candidate for anticancer drug development.
Industry: this compound can be used in the production of natural products and bioactive compounds.
Mechanism of Action
Isololiolide is compared with other similar compounds such as onoseriolide and isoalantolactone. While these compounds also exhibit cytotoxic properties, this compound is unique in its ability to selectively target cancer cells without affecting non-malignant cells. This selectivity makes this compound a promising candidate for further research and development.
Comparison with Similar Compounds
Onoseriolide
Isoalantolactone
Isocostunolide
Isololiolide's unique properties and potential applications make it a valuable compound in scientific research and industry. Further studies are needed to fully explore its capabilities and develop practical applications.
Properties
IUPAC Name |
(6S,7aS)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVQXKKKAVVSMW-CPCISQLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1=CC(=O)O2)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H](CC(C1=CC(=O)O2)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142980 | |
Record name | (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38274-00-9 | |
Record name | (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38274-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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